2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride
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Overview
Description
2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2Br2ClFO2S. It is a versatile small molecule scaffold used in various chemical reactions and applications. The compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups, which contribute to its reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 2,6-dibromo-4-fluorobenzene. This can be achieved by reacting 2,6-dibromo-4-fluorobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids or esters.
Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the aromatic ring can influence the reactivity of the compound in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile
Conditions: Inert atmosphere, controlled temperature and pressure
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
Coupled Products: Formed through cross-coupling reactions
Scientific Research Applications
2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: In the development of bioactive compounds and probes for studying biological processes.
Medicine: As an intermediate in the synthesis of potential drug candidates and therapeutic agents.
Industry: In the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution and coupling reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing the compound to form various derivatives. The presence of bromine and fluorine atoms on the aromatic ring can influence the electronic properties and reactivity of the compound, making it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzene-1-sulfonyl chloride
- 2-Bromo-4-fluorobenzenesulfonyl chloride
- 2,4-Dibromobenzenesulfonyl chloride
Uniqueness
2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride is unique due to the specific arrangement of bromine, fluorine, and sulfonyl chloride groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it suitable for specific synthetic applications that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
2,6-dibromo-4-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClFO2S/c7-4-1-3(10)2-5(8)6(4)13(9,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAADGLRHZJNIPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)S(=O)(=O)Cl)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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